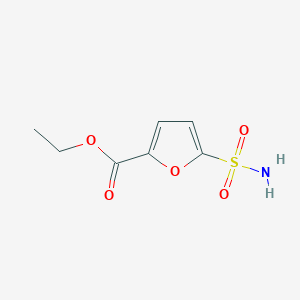

Ethyl 5-sulfamoylfuran-2-carboxylate

Beschreibung

Ethyl 5-sulfamoylfuran-2-carboxylate is a furan-based heterocyclic compound featuring a sulfamoyl (-SO₂NH₂) substituent at the 5-position and an ethyl ester (-CO₂Et) at the 2-position. Its molecular formula is C₇H₉NO₅S, with a molecular weight of 219.22 g/mol. The compound is synthesized via chlorosulfonation of ethyl 5-(chlorosulfonyl)furan-2-carboxylate followed by amination, yielding a 78% conversion efficiency . Key spectroscopic data includes distinct ¹H NMR signals at δ 8.05 (s, 2H, -SO₂NH₂), 7.38 (d, J = 3.7 Hz, 1H, furan-H), and 7.09 (d, J = 3.7 Hz, 1H, furan-H) .

This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing sulfonamide derivatives such as 5-(chloromethyl)furan-2-sulfonamide, which are explored for NLRP3 inflammasome inhibition—a therapeutic target in inflammatory and autoimmune disorders .

Eigenschaften

IUPAC Name |

ethyl 5-sulfamoylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZFVLHEHUPKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-sulfamoylfuran-2-carboxylate typically involves the reaction of 5-sulfamoylfuran-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for Ethyl 5-sulfamoylfuran-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-sulfamoylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-sulfamoylfuran-2-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 5-sulfamoylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sulfamoyl-Substituted Furan Carboxylates

Methyl 5-sulfamoylfuran-2-carboxylate (C₆H₇NO₅S, MW: 205.19 g/mol) is a structural analog where the ethyl ester is replaced with a methyl group. It is designated for industrial use, though detailed pharmacological data remain scarce .

Halogenated Furan/Benzofuran Carboxylates

Ethyl 5-bromo-1-benzofuran-2-carboxylate (C₁₁H₉BrO₃, MW: 283.12 g/mol) replaces the sulfamoyl group with a bromine atom and incorporates a fused benzene ring. This structural modification enhances planarity (dihedral angle: 4.8° between ester and benzofuran core) and alters electronic properties, making it suitable for cross-coupling reactions . Pharmacological evaluations of related brominated benzofurans highlight antitumor and antimicrobial activities, though the title compound’s specific bioactivity is under investigation .

Heterocyclic Esters with Varied Cores

Ethyl 2-aminothiazole-5-carboxylate (C₆H₈N₂O₂S, MW: 172.20 g/mol) replaces the furan ring with a thiazole core and introduces an amino group. This compound is widely used in agrochemical and pharmaceutical research due to its versatility in forming hydrogen bonds and coordinating metal ions . Unlike sulfamoyl-substituted analogs, its applications focus on kinase inhibition and antimicrobial agent development.

Other Ethyl Carboxylate Derivatives

Compounds like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate and (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate () feature polycyclic frameworks with fused nitrogen heterocycles. These structures exhibit enhanced conformational rigidity, making them valuable in central nervous system (CNS) drug discovery. However, their synthetic complexity and lack of sulfamoyl groups limit direct comparability to Ethyl 5-sulfamoylfuran-2-carboxylate .

Key Findings and Implications

- Reactivity : The sulfamoyl group in Ethyl 5-sulfamoylfuran-2-carboxylate facilitates nucleophilic substitution, enabling derivatization into bioactive sulfonamides .

- Structural Effects : Halogenation (e.g., bromine) or heterocycle substitution (e.g., thiazole) shifts applications from inflammasome modulation to cross-coupling or antimicrobial activity .

- Commercial Viability : Despite discontinuation, Ethyl 5-sulfamoylfuran-2-carboxylate remains synthetically accessible for targeted research .

Biologische Aktivität

Ethyl 5-sulfamoylfuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

Ethyl 5-sulfamoylfuran-2-carboxylate (C₇H₉N₁O₅S) features a furan ring substituted with a sulfamoyl group and an ethyl ester. Its structure is crucial for its biological activity, particularly in interactions with metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics.

The primary mechanism of action for ethyl 5-sulfamoylfuran-2-carboxylate involves the inhibition of MBLs. Studies have shown that compounds with sulfamoyl groups can effectively bind to the active sites of these enzymes, disrupting their function. For instance, it has been demonstrated that sulfamoyl heteroarylcarboxylic acids (SHCs), including derivatives like ethyl 5-sulfamoylfuran-2-carboxylate, can significantly reduce the minimum inhibitory concentration (MIC) values of antibiotics against resistant strains of E. coli and Klebsiella pneumoniae .

Inhibition of Metallo-β-Lactamases

A study reported that ethyl 5-sulfamoylfuran-2-carboxylate showed potent inhibition against various subclasses of MBLs. The compound's effectiveness was evaluated through in vitro assays, revealing its ability to lower MIC values significantly:

| Bacterial Strain | Initial MIC (μg/ml) | MIC after Treatment with Compound (μg/ml) | Fold Reduction |

|---|---|---|---|

| E. coli DH5α/pBC-IMP-1 | 1 | 0.063 | 16 |

| Klebsiella pneumoniae | 64 | 16 | 4 |

This data indicates that the compound can restore the efficacy of β-lactams against resistant strains, showcasing its potential as a therapeutic agent .

Cytotoxicity Profile

In assessing the safety profile, ethyl 5-sulfamoylfuran-2-carboxylate exhibited low cytotoxicity with an IC50 value greater than 128 μM against human cell lines, suggesting a favorable therapeutic window .

Case Studies and Research Findings

- Combination Therapy : In preclinical studies, ethyl 5-sulfamoylfuran-2-carboxylate was tested in combination with meropenem against MBL-producing strains. The results showed enhanced efficacy, indicating that this compound may be beneficial in combination therapies for treating infections caused by resistant bacteria .

- Structural Analysis : X-ray crystallography has provided insights into the binding interactions between ethyl 5-sulfamoylfuran-2-carboxylate and MBLs. The sulfamoyl group was found to coordinate effectively with zinc ions in the enzyme's active site, which is critical for its inhibitory action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.